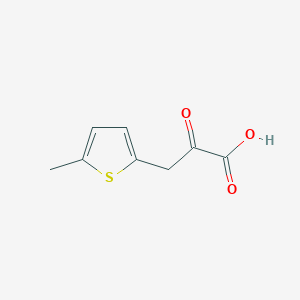
3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of 3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid typically involves the use of thiophene derivatives as starting materials. One common synthetic route involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the oxo and propanoic acid functionalities. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields .
Chemical Reactions Analysis
3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
3-(5-Methylthiophen-2-yl)-2-oxopropanoic acid can be compared with other thiophene derivatives, such as:
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: This compound has a nitrile group instead of a carboxylic acid group.
2-Acetyl-3-methylthiophene: This compound has an acetyl group instead of the oxo and propanoic acid functionalities.
3-Methylthiophene: This is a simpler compound with only a methyl group attached to the thiophene ring.
Properties
Molecular Formula |
C8H8O3S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-(5-methylthiophen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C8H8O3S/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
SEHGBNGLSRKTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















